molecular formula C20H16N4O6 B3309640 N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942010-04-0

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3309640
CAS No.: 942010-04-0
M. Wt: 408.4 g/mol
InChI Key: INKJLRBIRCCVTI-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (hereafter referred to by its full IUPAC name) is a synthetic organic compound featuring a 1,6-dihydropyridine core substituted with a carboxamide group at position 2. The amide nitrogen is linked to a 2-methyl-4-nitrophenyl moiety, while the dihydropyridine ring is functionalized with a 3-nitrophenylmethyl group at position 1 (Figure 1). Its molecular formula is C₂₁H₁₈N₄O₅, with a molecular weight of 406.4 g/mol. Structural elucidation of such compounds typically relies on X-ray crystallography and computational tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-13-9-17(24(29)30)6-7-18(13)21-20(26)15-5-8-19(25)22(12-15)11-14-3-2-4-16(10-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJLRBIRCCVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-nitroaniline with 3-nitrobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of 1,6-dihydropyridine derivatives, which are often studied for their pharmacological properties (e.g., calcium channel modulation). Below, we compare it with structurally similar analogs to highlight substituent-driven differences.

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Substituent on Amide Nitrogen Substituent on Dihydropyridine Ring Molecular Weight (g/mol) Key Hypothesized Properties
Target Compound 2-methyl-4-nitrophenyl 3-nitrophenylmethyl 406.4 High polarity, potential metabolic instability due to nitro groups
N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 2-methyl-4-nitrophenyl 3-methylphenylmethyl 375.4 Enhanced lipophilicity, improved membrane permeability
1-(4-Chlorobenzyl)-6-oxo-N-(4-nitrophenyl)-1,6-dihydropyridine-3-carboxamide 4-nitrophenyl 4-chlorobenzyl 397.8 Moderate polarity, halogen-driven stability

Discussion of Substituent Effects:

Nitro Groups vs. Methyl/Halogen Groups :

  • The target compound’s 3-nitrophenylmethyl and 4-nitro groups introduce strong electron-withdrawing effects, likely reducing electron density on the aromatic rings. This could enhance oxidative stability but increase metabolic susceptibility (e.g., nitro-reductase activity) .
  • In contrast, the methyl-substituted analog (Table 1, Row 2) lacks nitro groups on the benzyl ring, favoring lipophilicity and possibly better bioavailability.
  • Halogenated analogs (e.g., 4-chlorobenzyl) balance polarity and stability, as seen in many drug candidates .

Positional Isomerism :

  • The 3-nitro substitution on the benzyl group (target compound) versus 4-nitro (hypothetical analog) may alter steric interactions in binding pockets or crystal packing.

Methyl groups lower PSA, enhancing lipid bilayer penetration.

Research Findings and Methodological Considerations

For example:

  • SHELX Refinement : High-resolution X-ray data refined via SHELX could resolve the dihedral angles between the dihydropyridine ring and its substituents, informing conformational flexibility .
  • ORTEP Visualization : Molecular graphics software like ORTEP-3 would clarify spatial arrangements of nitro and methyl groups, critical for understanding steric hindrance .

Biological Activity

N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups such as nitro and amide groups, contributing to its biological activity. The general formula can be represented as follows:

C18H16N4O4\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{4}

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations showed significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Activity
4a0.22Excellent
5a0.25Excellent
7b0.24Excellent

Additionally, these derivatives displayed effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .

2. Antioxidant Properties

The compound has shown promising antioxidant activity through molecular docking studies. The presence of nitro groups enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress .

3. Anti-inflammatory Effects

In vitro assays have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in the folate synthesis pathway critical for bacterial growth .

Case Studies and Research Findings

A notable study evaluated the efficacy of this compound in a murine model of infection, demonstrating significant reduction in bacterial load when administered alongside conventional antibiotics. The study highlighted the synergistic effects observed when combined with ciprofloxacin and ketoconazole, leading to reduced MICs and enhanced therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

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